

Experimental protocol for the synthesis of Ethyl 4-Oxoazepane-1-carboxylate

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Compound of Interest

Compound Name: Ethyl 4-Oxoazepane-1-carboxylate

Cat. No.: B016648

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Application Note: Synthesis of Ethyl 4-Oxoazepane-1-carboxylate

Introduction

Ethyl 4-Oxoazepane-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring system is a key structural motif in a variety of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of **Ethyl 4-Oxoazepane-1-carboxylate** via a ring expansion reaction of Ethyl 4-oxopiperidine-1-carboxylate. The described method is adapted from established procedures for analogous compounds and is intended for use by researchers in organic synthesis and pharmaceutical development.^{[1][2]}

Reaction Scheme

The synthesis proceeds through a one-carbon ring expansion of a piperidine derivative. This reaction typically utilizes a diazo compound and a Lewis acid catalyst.

Overall Reaction:

Starting Material: Ethyl 4-oxopiperidine-1-carboxylate Reagent: Ethyl diazoacetate Catalyst: Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) Product: **Ethyl 4-Oxoazepane-1-carboxylate**

Experimental Protocol

This protocol details the synthesis of **Ethyl 4-Oxoazepane-1-carboxylate** from Ethyl 4-oxopiperidine-1-carboxylate.

Materials and Equipment

- Reagents:
 - Ethyl 4-oxopiperidine-1-carboxylate (Commercially available)[3][4]
 - Ethyl diazoacetate
 - Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
 - Anhydrous diethyl ether (Et_2O)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Ethyl acetate (for extraction and chromatography)
 - Hexanes (for chromatography)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Low-temperature cooling bath (e.g., dry ice/acetone)
 - Separatory funnel
 - Rotary evaporator

- Flash chromatography system
- Standard laboratory glassware

Procedure

- Reaction Setup:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.
 - Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Catalyst and Reagent:
 - To the cooled solution, add boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (approx. 1.2 eq) dropwise via a syringe.
 - Stir the mixture for 15 minutes at -78 °C.
 - In a separate flask, prepare a solution of ethyl diazoacetate (approx. 1.5 eq) in anhydrous diethyl ether.
 - Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.
- Reaction Monitoring and Quenching:
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution.
- Work-up and Extraction:
 - Allow the mixture to warm to room temperature.
 - Transfer the mixture to a separatory funnel and add more diethyl ether if necessary.

- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Combine the fractions containing the desired product and concentrate under reduced pressure to yield **Ethyl 4-Oxoazepane-1-carboxylate** as a pale yellow oil.

Data Presentation

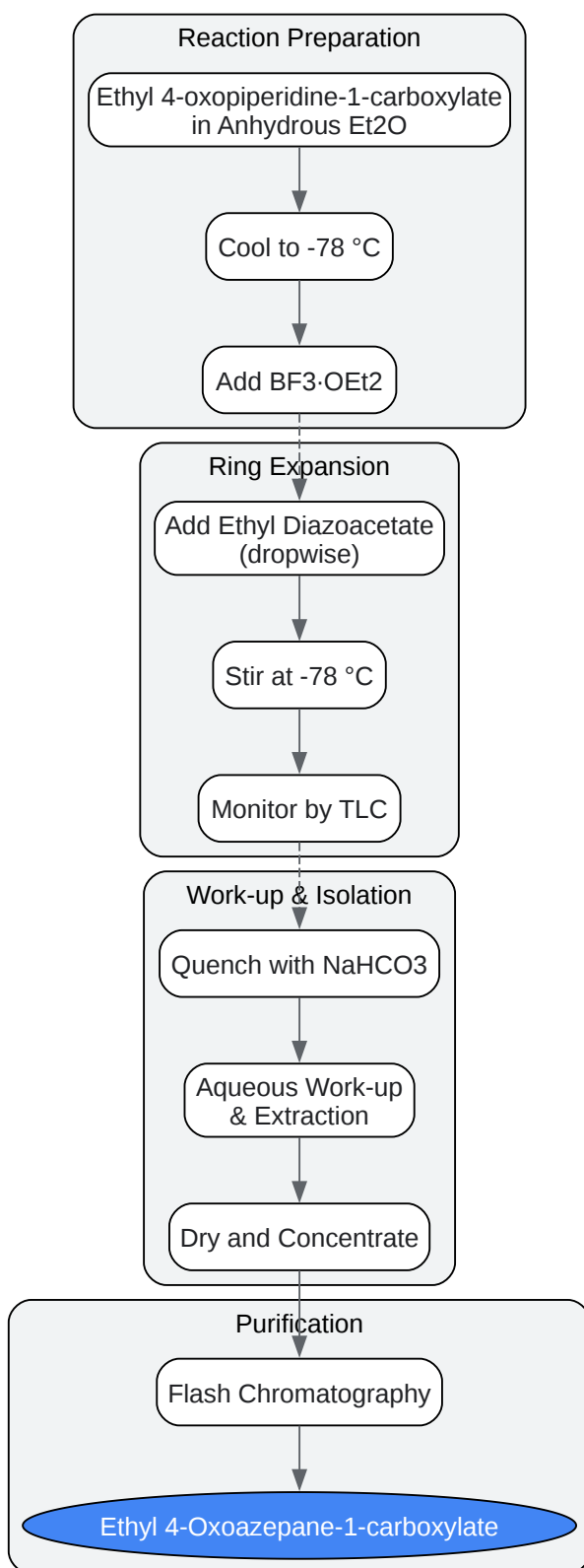
The following table summarizes typical reaction parameters and expected results based on similar reported syntheses.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Parameter	Value
Starting Material	Ethyl 4-oxopiperidine-1-carboxylate
Molar Mass (Starting)	171.19 g/mol
Product	Ethyl 4-Oxoazepane-1-carboxylate
Molar Mass (Product)	185.22 g/mol
Typical Scale	1-10 mmol
Reaction Temperature	-78 °C
Reaction Time	2-4 hours
Expected Yield	60-75%
Purity (post-chrom.)	>95%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 4-Oxoazepane-1-carboxylate**.

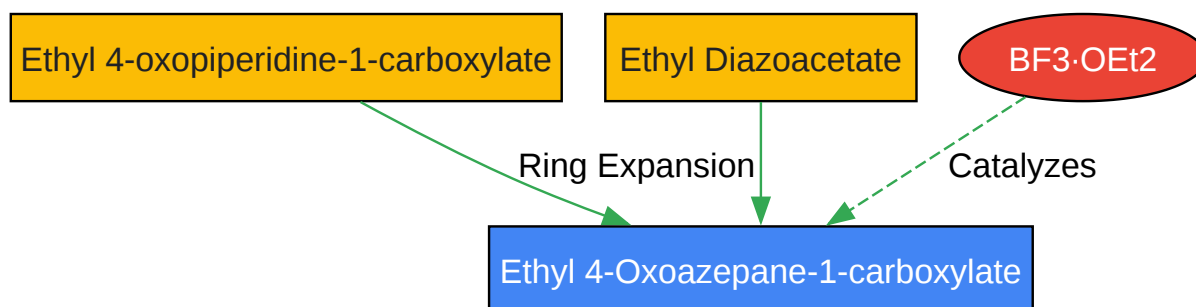


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Caption: Workflow for the synthesis of **Ethyl 4-Oxoazepane-1-carboxylate**.

Logical Relationship of Key Components

This diagram shows the relationship between the reactants, catalyst, and the resulting product.



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Caption: Key components in the ring expansion synthesis.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ethyl 4-oxo-1-piperidinecarboxylate 98 29976-53-2 [sigmaaldrich.com]
- 4. Ethyl 4-oxo-1-piperidinecarboxylate | C₈H₁₃NO₃ | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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